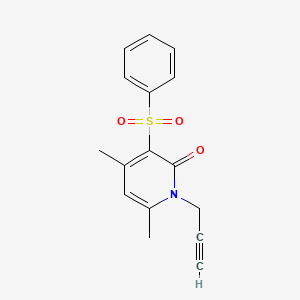
4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone (DMPP) is an organic compound that has been widely studied in the scientific community due to its various applications. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other products. DMPP is also known as a “building block” due to its wide range of uses in the synthesis of various products. This article will discuss the synthesis method of DMPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
Research has been conducted on the synthesis and properties of novel materials, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit high glass transition temperatures, excellent solubility in organic solvents, and possess desirable mechanical properties such as tensile strength and modulus, along with low dielectric constants and moisture absorption. This suggests potential applications in high-performance materials with specific electronic, optical, or structural requirements (Xiao-Ling Liu et al., 2013).
Organic Synthesis and Medicinal Chemistry
Several studies have focused on the synthesis of compounds for potential medicinal applications. For example, novel pyrazolopyrimidines with mono- and diphenylsulfonyl groups have been synthesized and evaluated for antimicrobial activity, indicating that some derivatives show promising activity against various bacteria and fungi (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019). Additionally, the synthesis of sulfolene pyridinones as precursors for pyridinone ortho-quinodimethanes showcases the potential for creating complex organic molecules for further pharmacological evaluation (T. Govaerts et al., 2002).
Catalysis and Green Chemistry
The development of green synthetic methods is a critical area of research. For instance, the synthesis and green metric evaluation of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, used as an intermediate in pharmaceutical synthesis, demonstrates a commitment to enhancing the sustainability of chemical synthesis. The modified synthesis approach described reduces reaction times and waste, showcasing the role of such compounds in facilitating more environmentally friendly manufacturing processes (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).
Advanced Functional Materials
Research into new copper(II) polymers containing dimethyl(phenylsulfonyl)amidophosphate highlights the exploration of materials with unique magnetic properties, potentially applicable in areas such as magnetic storage or sensing technologies. The study presents the synthesis, crystal structure, and magnetic properties of these polymers, illustrating the breadth of applications for sulfone-containing compounds in material science (O. V. Moroz et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4,6-dimethyl-1-prop-2-ynylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-4-10-17-13(3)11-12(2)15(16(17)18)21(19,20)14-8-6-5-7-9-14/h1,5-9,11H,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJCGXGBVTNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC#C)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2613627.png)
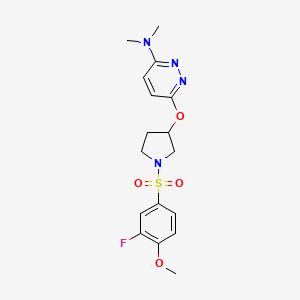
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2613630.png)
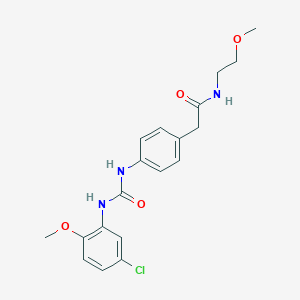
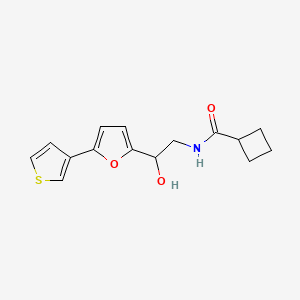
![2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid](/img/structure/B2613639.png)

![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613642.png)
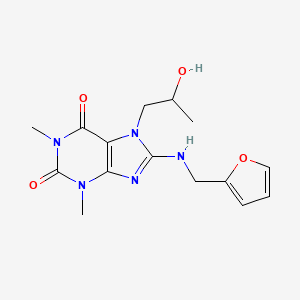
![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)
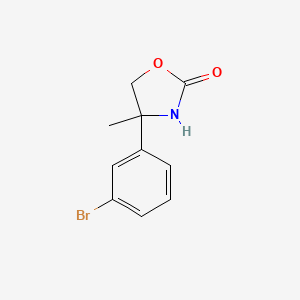

![N-(4-bromo-3-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2613649.png)
![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2613650.png)